1,2,3-Thiadiazole-4-carboxylic acid
Overview
Description
1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic compound . It is a solid substance with the empirical formula C3H2N2O2S and a molecular weight of 130.13 .
Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazole-4-carboxylic acid can be represented by the SMILES string OC(=O)c1csnn1
. The InChI code for this compound is 1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7)
.
Physical And Chemical Properties Analysis
1,2,3-Thiadiazole-4-carboxylic acid is a solid substance . It has a molecular weight of 130.13 .
Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Thiadiazole-4-carboxylic acid has been synthesized through various methods and utilized for different chemical transformations. For instance, Looker and Wilson (1965) reported its synthesis and conversion to various derivatives, highlighting its versatile chemical nature (Looker & Wilson, 1965). Similarly, studies have focused on synthesizing new derivatives of thiadiazoles, exploring their liquid crystalline behaviors and potential applications in material science (Jaffer, Aldhaif, & Tomi, 2017).
Pharmacological and Biological Applications
1,2,3-Thiadiazole derivatives have been investigated for their pharmacological activities. For instance, Muğlu, Yakan, and Shouaib (2020) explored novel 1,3,4-thiadiazole derivatives synthesized from thiophene-2-carboxylic acid, assessing their potential antimicrobial activities (Muğlu, Yakan, & Shouaib, 2020). Additionally, Paruch et al. (2021) synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, evaluating their antimicrobial efficacy, mainly against Gram-positive bacteria (Paruch et al., 2021).
Agricultural Applications
In agriculture, thiadiazole compounds have been used as plant activators. Duan Qingshan et al. (2013) synthesized novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate, demonstrating efficacy against several plant diseases (Qingshan et al., 2013). Additionally, the impact of synthetic 1,2,3-thiadiazole compounds on lentil plants was investigated by AL-Quraan, Al-Smadi, and Swaleh (2015), focusing on their effects on metabolism and stress responses in plants (AL-Quraan, Al-Smadi, & Swaleh, 2015).
Electrochemical Studies
Fahmy, Abdel Fattah, Elmoghayar, and Azzem (1988) explored the electrochemical reduction of a series of 1,3,4-thiadiazoles, contributing to the understanding of their electrochemical properties and potential applications in various fields (Fahmy et al., 1988).
Safety And Hazards
Future Directions
Future research could focus on exploring the synthetic transformations and medicinal significance of 1,2,3-thiadiazole derivatives . Additionally, new multicomponent solid forms of biologically active 1,2,4-thiadiazole derivatives have been discovered, which could be a potential area of future research .
properties
IUPAC Name |
thiadiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325896 | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazole-4-carboxylic acid | |
CAS RN |
4100-13-4 | |
Record name | 4100-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-thiadiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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